molecular formula C20H27FN4O2 B2840781 1-(4-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine CAS No. 1014091-78-1

1-(4-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine

Cat. No.: B2840781
CAS No.: 1014091-78-1
M. Wt: 374.46
InChI Key: QSJZQUNLDLLCTB-UHFFFAOYSA-N
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Description

The compound (4-(4-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a fluorophenyl group, which can enhance the bioactivity of the compound .


Synthesis Analysis

The synthesis of similar compounds often involves several steps, including the formation of the piperazine ring and the introduction of the fluorophenyl group . The precursor was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . The mean plane of the ethanone group is twisted from the mean planes of the two benzene rings . In the crystal, C-H⋯O and C-H⋯F interactions link the molecules, forming a three-dimensional structure .

Scientific Research Applications

Synthesis and Characterization

The synthesis and structural exploration of related heterocyclic compounds, including various piperazine and pyrazole derivatives, have been extensively studied. For instance, the synthesis, structural exploration, and Hirshfeld surface analysis of bioactive heterocycles provide insights into their potential applications in developing new therapeutic agents (S. Benaka Prasad et al., 2018). Similarly, novel pyrazole carboxamide derivatives containing a piperazine moiety have been synthesized, and their structures were confirmed by X-ray crystal analysis, indicating their potential as antibacterial and antifungal agents (Hong-Shui Lv et al., 2013).

Antimicrobial Activity

Novel N-arylpiperazines containing an ethane-1,2-diyl connecting chain have shown promising in vitro antimycobacterial activity against various Mycobacterium species, indicating their potential as new antimycobacterials (T. Goněc et al., 2017). In addition, novel pyrazole and isoxazole derivatives have been characterized for their antibacterial and antifungal activities, showcasing the broad spectrum of microbial targets that these compounds can address (P. Sanjeeva et al., 2022).

Anticancer Activity

The synthesis and antileukemic activity of novel 4‐(3‐(piperidin‐4‐yl)propyl)piperidine derivatives have been explored, with some compounds showing potent antiproliferative activity against human leukemia cells, indicating their potential as anticancer agents (K. Vinaya et al., 2011). Furthermore, the synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and their anticancer activity have been studied, with some derivatives showing high growth inhibitory effects on certain cancer cells (Nazan Inceler et al., 2013).

Enzyme Inhibition

Piperazine-azole-fluoroquinolone hybrids have been synthesized and assessed for their biological activity, including DNA gyrase and Topoisomerase IV inhibition, showcasing their potential as antimicrobial agents through enzyme inhibition pathways (Arif Mermer et al., 2019).

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. The compound could be further optimized and tested for its efficacy and safety .

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(3-propoxy-1-propylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN4O2/c1-3-9-25-15-18(19(22-25)27-14-4-2)20(26)24-12-10-23(11-13-24)17-7-5-16(21)6-8-17/h5-8,15H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJZQUNLDLLCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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